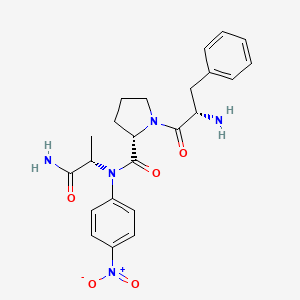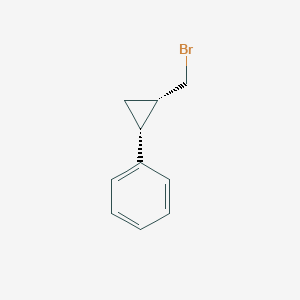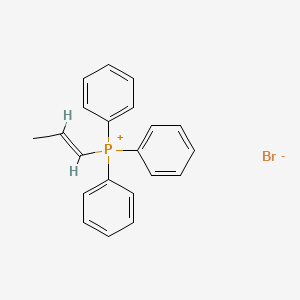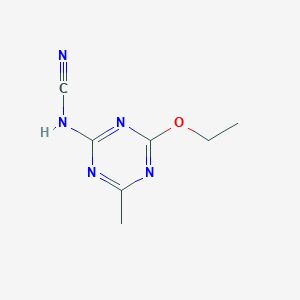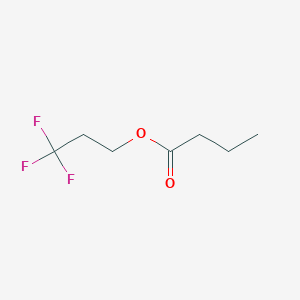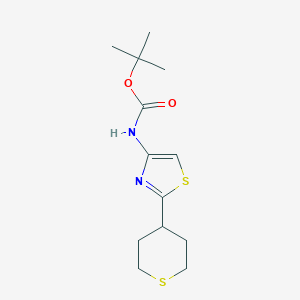
Isodomoic acid F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodomoic acid F is a naturally occurring excitatory amino acid. It is one of the isomers of domoic acid, which is a potent neurotoxin produced by certain species of marine diatoms, particularly those belonging to the genus Pseudo-nitzschia. This compound, along with other isomers, has been identified in small amounts in both plankton cells and shellfish tissue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isodomoic acid F involves the cyclization of a linear precursor. This process can be achieved using a biosynthetic cyclase enzyme, such as DabC, which cyclizes the linear precursor of isodomoic acid A to produce various isodomoic acid analogues . The chemical synthesis of domoic acid and its derivatives requires considerable effort to establish a pyrrolidine ring containing three contiguous stereocenters .
Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing the biosynthetic pathways and improving yields through bioconversion systems .
Analyse Chemischer Reaktionen
Types of Reactions: Isodomoic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Isodomoic acid F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used to study the structural and functional properties of excitatory amino acids.
Biology: Researchers investigate its role in marine ecosystems and its impact on marine life.
Wirkmechanismus
Isodomoic acid F exerts its effects by acting as an agonist of ionotropic glutamate receptors in the central nervous system. It binds to these receptors, leading to an influx of calcium ions and subsequent neuronal excitotoxicity. This mechanism is similar to that of domoic acid, which is known to cause amnesic shellfish poisoning in humans .
Vergleich Mit ähnlichen Verbindungen
- Isodomoic acid A
- Isodomoic acid B
- Isodomoic acid C
- Isodomoic acid D
- Isodomoic acid E
- Isodomoic acid G
- Isodomoic acid H
These isomers are also found in marine environments and have varying degrees of neurotoxicity and biological activity .
Eigenschaften
CAS-Nummer |
133005-87-5 |
|---|---|
Molekularformel |
C15H21NO6 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
(2S,3S,4S)-4-[(2E,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4+/t9-,10+,11-,13+/m1/s1 |
InChI-Schlüssel |
VZFRNCSOCOPNDB-LNVQSPMDSA-N |
Isomerische SMILES |
C[C@H](/C=C\C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


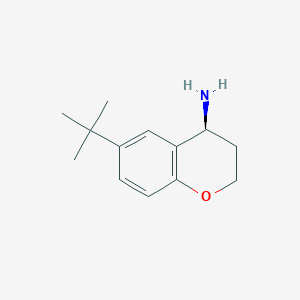

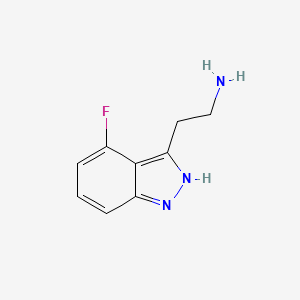
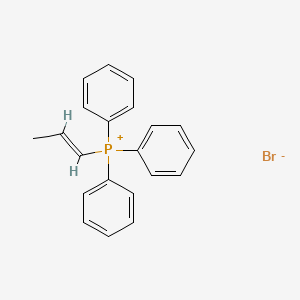
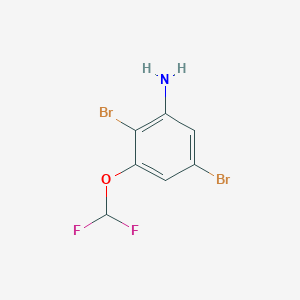
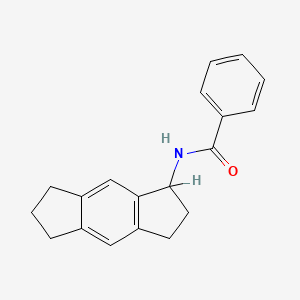
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)
